molecular formula C9H5BrClNO3 B1395098 4-[(5-Bromofuran-2-YL)methylidene]-3-(chloromethyl)-1,2-oxazol-5-one CAS No. 1142199-66-3

4-[(5-Bromofuran-2-YL)methylidene]-3-(chloromethyl)-1,2-oxazol-5-one

Cat. No.: B1395098
CAS No.: 1142199-66-3
M. Wt: 290.5 g/mol
InChI Key: LQVQQAPKAJGVEJ-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Classification

The compound 4-[(5-bromofuran-2-yl)methylidene]-3-(chloromethyl)-1,2-oxazol-5-one is systematically named according to IUPAC guidelines. The root structure is a 1,2-oxazol-5-one ring, a five-membered heterocycle containing one oxygen and one nitrogen atom. The substituents are positioned as follows:

  • A (5-bromofuran-2-yl)methylidene group at position 4, consisting of a furan ring substituted with bromine at position 5 and a methylidene (–CH=) linker.
  • A chloromethyl (–CH$$_2$$Cl) group at position 3.

The stereochemical descriptor (4E) may apply to the methylidene group, indicating the trans configuration of the double bond. This nomenclature reflects the compound’s structural complexity and distinguishes it from related oxazole derivatives.

Molecular Formula and Weight Analysis

The molecular formula is C$$9$$H$$5$$BrClNO$$_3$$ , with a calculated molecular weight of 290.50 g/mol . Elemental composition analysis reveals:

  • Carbon (C): 37.35%
  • Hydrogen (H): 1.74%
  • Bromine (Br): 27.56%
  • Chlorine (Cl): 12.22%
  • Nitrogen (N): 4.83%
  • Oxygen (O): 16.53%

The presence of halogens (Br and Cl) contributes significantly to its molecular weight and reactivity. Comparative analysis with simpler oxazole derivatives, such as 5(4H)-isoxazolone (C$$3$$H$$3$$NO$$_2$$), highlights the impact of bulky substituents on physicochemical properties.

Crystallographic and Conformational Studies

While direct crystallographic data for this compound are not available in the provided sources, related structures offer insights. For example, 5′-(furan-2-yl)-3 (C$${30}$$H$${27}$$NO$$5$$S) crystallizes in a monoclinic system with space group *P*2$$1$$, featuring a furan ring orthogonal to the central core. Computational models predict that the title compound’s planar oxazole ring and conjugated methylidene group may adopt similar packing arrangements, stabilized by halogen bonding and van der Waals interactions.

Spectroscopic Characterization (NMR, IR, UV-Vis, MS)

Nuclear Magnetic Resonance (NMR)

  • $$^1$$H NMR: The furan proton at position 3 (δ 6.5–7.0 ppm) and oxazole protons (δ 7.2–8.0 ppm) are characteristic. The chloromethyl (–CH$$_2$$Cl) group exhibits a triplet near δ 4.2–4.5 ppm.
  • $$^13$$C NMR: The carbonyl carbon (C=O) of the oxazolone appears at δ 160–170 ppm, while the furan carbons resonate between δ 110–150 ppm.

Infrared (IR) Spectroscopy

Key absorptions include:

  • C=O stretch: 1720–1750 cm$$^{-1}$$
  • C–Br stretch: 550–650 cm$$^{-1}$$
  • C–Cl stretch: 700–800 cm$$^{-1}$$.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The conjugated system (oxazole + furan + methylidene) absorbs in the 250–300 nm range due to π→π* transitions, with molar absorptivity (ε) > 10$$^4$$ L·mol$$^{-1}$$·cm$$^{-1}$$.

Mass Spectrometry (MS)

Electrospray ionization (ESI-MS) would show a molecular ion peak at m/z 290.50 ([M]$$^+$$) and fragment ions corresponding to loss of Br ($$-$$79.90) and Cl ($$-$$35.45).

Comparative Structural Analysis with Related Oxazole Derivatives

The compound’s uniqueness lies in its brominated furan and chloromethyl groups. A comparative analysis is shown below:

Compound Name Molecular Formula Unique Features
This compound C$$9$$H$$5$$BrClNO$$_3$$ Brominated furan, chloromethyl, conjugated system
3-(5-Bromofuran-2-yl)-1,2-oxazole C$$7$$H$$4$$BrNO$$_2$$ Simpler structure lacking chloromethyl and oxazolone ring
5(4H)-Isoxazolone C$$3$$H$$3$$NO$$_2$$ Basic oxazole derivative without substituents
Propan-2-yl (2Z)-2-[(5-bromofuran-2-yl)methylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate C$${23}$$H$${22}$$BrN$$3$$O$$5$$S Larger fused-ring system with methoxyphenyl and thiazole

The bromine atom enhances electrophilic substitution reactivity, while the chloromethyl group facilitates nucleophilic displacement reactions.

Properties

IUPAC Name

4-[(5-bromofuran-2-yl)methylidene]-3-(chloromethyl)-1,2-oxazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrClNO3/c10-8-2-1-5(14-8)3-6-7(4-11)12-15-9(6)13/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQVQQAPKAJGVEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)Br)C=C2C(=NOC2=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-[(5-Bromofuran-2-YL)methylidene]-3-(chloromethyl)-1,2-oxazol-5-one, with the CAS number 1142199-66-3, is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

The molecular formula of the compound is C9H5BrClNO3C_9H_5BrClNO_3, with a molecular weight of 290.50 g/mol. The structure features a bromofuran moiety and an oxazole ring, which are significant for its biological interactions.

PropertyValue
Molecular FormulaC9H5BrClNO3
Molecular Weight290.50 g/mol
CAS Number1142199-66-3

Synthesis

The synthesis of this compound typically involves the reaction of furan derivatives with chloromethyl ketones under basic conditions. This process results in the formation of the oxazole ring and is optimized for yield and purity in laboratory settings.

Antimicrobial Activity

Recent studies have highlighted the antibacterial properties of this compound against various strains of bacteria. For instance, it has shown effectiveness against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential. The compound's activity was compared to kanamycin, revealing competitive inhibition against multi-resistant strains.

Table: Antibacterial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Enterococcus faecalis32 µg/mL
Staphylococcus aureus16 µg/mL
Escherichia coli64 µg/mL
Salmonella typhimurium32 µg/mL

The biological activity of this compound is attributed to its ability to interact with bacterial enzymes and disrupt essential metabolic pathways. The presence of the chloromethyl group allows for nucleophilic substitution reactions, which can lead to the inactivation of key proteins involved in bacterial growth and replication.

Study on Antimicrobial Efficacy

A study published in Voprosy khimii i khimicheskoi tekhnologii investigated the antibacterial activity of various derivatives of furan compounds, including our target compound. The research demonstrated that derivatives containing the bromofuran moiety exhibited significant inhibition against several pathogenic bacteria, indicating that modifications to the furan structure can enhance biological activity .

Cytotoxicity Assessment

In another study assessing cytotoxic effects, researchers evaluated the impact of this compound on human cell lines. The results indicated low cytotoxicity at therapeutic concentrations, suggesting a favorable safety profile for potential therapeutic applications .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
4-[(5-Bromofuran-2-YL)methylidene]-3-(chloromethyl)-1,2-oxazol-5-one Bromofuran-methylidene, chloromethyl C₉H₅BrClNO₃ 298.5 (calculated) Hypothesized reactivity in electrophilic substitution due to chloromethyl; potential antimicrobial activity inferred from bromofuran analogs .
3-(4-Bromophenyl)-5-(chloromethyl)-1,2,4-oxadiazole (CAS: 110704-42-2) 4-Bromophenyl, chloromethyl C₉H₆BrClN₂O 289.5 Used as a synthetic intermediate; chloromethyl group enables functionalization via nucleophilic substitution .
4-(Chloromethyl)-5-ethyl-3-methyl-1,2-oxazole (CAS: 2126160-22-1) Chloromethyl, ethyl, methyl C₇H₁₀ClNO 159.6 Liquid at room temperature; chloromethyl group enhances reactivity in alkylation reactions .
(4E)-3-(Chloromethyl)-4-[(3,4,5-trimethoxyphenyl)methylidene]-1,2-oxazol-5-one Trimethoxyphenyl-methylidene, chloromethyl C₁₄H₁₄ClNO₅ 311.7 Electron-rich aromatic system (trimethoxyphenyl) may increase stability; potential anticancer activity .
4-(2-Hydroxyethyl)-3-methyl-4H-1,2-oxazol-5-one (CAS: 10244-78-7) Hydroxyethyl, methyl C₆H₉NO₃ 143.1 Hydrophilic due to hydroxyethyl group; used in peptide synthesis .

Structural and Electronic Differences

Substituent Effects :

  • The bromofuran group in the target compound introduces both steric bulk and electron-withdrawing effects, which may influence conjugation and reactivity compared to phenyl or trimethoxyphenyl analogs .
  • The chloromethyl substituent is common across several analogs (Table 1) and is critical for cross-coupling or alkylation reactions. However, its position on the oxazolone ring may alter regioselectivity .

Reactivity: Bromofuran-methylidene analogs are less studied than phenyl-substituted oxazolones, but bromine’s polarizability could enhance intermolecular interactions in crystal packing or biological targets .

Synthetic Utility :

  • Chloromethyl-substituted oxadiazoles (e.g., 3-(4-Bromophenyl)-5-(chloromethyl)-1,2,4-oxadiazole) are often intermediates in drug discovery, whereas bromofuran-oxazolones may serve as specialized building blocks for furan-containing pharmacophores .

Preparation Methods

Synthesis of the Oxazol-5-one Core with Chloromethyl Group

The oxazol-5-one ring system can be constructed by cyclization of appropriate precursors such as α-chloromethyl-substituted amino acids or their derivatives. A common approach involves:

  • Starting from α-chloromethyl amino acid derivatives.
  • Activation of the carboxyl group followed by intramolecular cyclization under dehydrating conditions to form the 1,2-oxazol-5-one ring.
  • Use of reagents such as phosphorus oxychloride (POCl3) or other dehydrating agents to promote ring closure.

Introduction of the 5-Bromofuran-2-ylmethylidene Group

The 5-bromofuran-2-ylmethylidene substituent is typically introduced by condensation of the oxazol-5-one intermediate with 5-bromofuran-2-carbaldehyde or its equivalent. This step involves:

  • Aldol-type condensation or Knoevenagel condensation between the oxazol-5-one ring and the aldehyde.
  • Use of acidic or basic catalysts to facilitate the condensation.
  • Control of temperature and solvent to optimize yield and selectivity.

Representative Reaction Conditions

Step Reagents/Conditions Notes
Oxazol-5-one ring formation α-Chloromethyl amino acid derivative, POCl3, reflux Dehydration and cyclization to form ring
Bromofuran aldehyde synthesis Bromination of furan-2-carbaldehyde or purchase Ensures 5-bromo substitution
Condensation Oxazol-5-one intermediate + 5-bromofuran-2-carbaldehyde, acidic catalyst, ethanol, reflux Forms the methylidene linkage

Research Findings and Optimization

  • The condensation reaction is typically rapid (minutes to a few hours) under reflux conditions in ethanol with catalytic sulfuric acid or other acids, yielding the desired product in moderate to good yields (e.g., ~79% for related bromo-furan derivatives in condensation reactions).
  • Purification is commonly achieved by filtration of the precipitate followed by washing with dichloromethane or similar solvents to remove impurities.
  • Structural confirmation is performed using NMR (1H and 13C), FTIR, and mass spectrometry to verify the presence of the bromofuran and chloromethyl substituents as well as the oxazol-5-one ring.

Comparative Data Table of Key Parameters in Preparation

Parameter Typical Value/Condition Reference/Remarks
Reaction solvent Ethanol, dichloromethane Ethanol for condensation; DCM for washing
Catalyst Sulfuric acid (catalytic amount) Acid catalysis facilitates condensation
Reaction temperature Reflux (~78 °C for ethanol) Ensures completion of condensation
Reaction time 15 min to 4 hours Shorter times for condensation; longer for ring formation
Yield 79% (for related bromo-furan condensation) Moderate to good yields
Purification Filtration, washing with DCM Removes unreacted starting materials
Analytical confirmation 1H NMR, 13C NMR, FTIR, MS Confirms structure and purity

Notes on Related Synthetic Approaches

  • While direct literature on the exact compound is limited, synthesis of related bromofuran derivatives and oxazolones provides a reliable framework.
  • For example, the preparation of 5-bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide involved condensation of 5-bromofuran-2-carbohydrazide with aldehydes under acidic reflux conditions in ethanol, yielding high purity products suitable for further applications.
  • Handling of halogenated intermediates like bromomaleic anhydride and chloromethyl precursors requires careful control of moisture and temperature to avoid side reactions.

Q & A

Q. What are the optimal synthetic routes for 4-[(5-Bromofuran-2-YL)methylidene]-3-(chloromethyl)-1,2-oxazol-5-one?

  • Methodological Answer : The compound can be synthesized via a multi-step protocol:

Knoevenagel Condensation : React 5-bromofuran-2-carbaldehyde with a β-keto ester (e.g., ethyl 3-(chloromethyl)-5-oxo-4,5-dihydro-1,2-oxazole-4-carboxylate) under acidic conditions (e.g., piperidine/glacial acetic acid) to form the methylidene bridge.

Cyclization : Use a dehydrating agent (e.g., POCl₃ or H₂SO₄) to cyclize intermediate adducts into the oxazolone ring.
Key parameters include temperature control (70–90°C) and inert atmosphere to prevent side reactions. Purity is enhanced via recrystallization in ethanol/dichloromethane .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer :
  • Chromatography : HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95%).
  • Spectroscopy : ¹H/¹³C NMR for verifying substituent positions (e.g., bromofuran methylidene protons at δ 7.2–7.5 ppm; chloromethyl group at δ 4.3–4.5 ppm).
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (expected [M+H]⁺: ~316.93 Da).
    Cross-validation with X-ray crystallography (see Advanced Questions) is recommended .

Q. What are the common impurities formed during synthesis, and how can they be mitigated?

  • Methodological Answer :
  • Byproducts : Unreacted aldehyde (due to incomplete Knoevenagel condensation) or over-oxidized oxazole rings.
  • Mitigation : Use excess β-keto ester (1.2 equiv) and monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 3:1). Post-synthesis, employ column chromatography (silica gel, gradient elution) to isolate the target compound .

Advanced Questions

Q. How can crystallographic data inconsistencies be resolved during structure refinement?

  • Methodological Answer :
  • Software Tools : Use SHELXL for least-squares refinement, adjusting parameters like displacement ellipsoids and occupancy factors for disordered atoms.
  • Validation : Cross-check with WinGX for symmetry operations and ORTEP-3 for visualizing thermal motion.
  • Contradiction Handling : If R-factors remain high (>0.05), re-examine diffraction data for twinning or solvent masking. Apply the SIR97 pipeline for robust phase determination .

Q. What strategies are effective for analyzing hydrogen-bonding networks in the crystal lattice?

  • Methodological Answer :
  • Graph Set Analysis : Use Etter’s formalism to classify hydrogen bonds (e.g., D–H···A motifs). For example, C–H···O interactions between oxazolone carbonyl and adjacent bromofuran groups.
  • Software : Mercury (CCDC) or PLATON to generate interaction maps. Compare with database entries (e.g., Cambridge Structural Database) for analogous oxazolone derivatives .

Q. How can structure-activity relationship (SAR) studies be designed to explore bioactivity?

  • Methodological Answer :
  • Analog Synthesis : Replace bromofuran with indole (as in ) or vary chloromethyl to hydroxymethyl groups.
  • Biological Assays : Test against enzyme targets (e.g., kinases) via fluorescence polarization or SPR.
  • Data Analysis : Use multivariate regression to correlate substituent electronic parameters (Hammett σ) with IC₅₀ values. Example comparison table:
DerivativeSubstituentIC₅₀ (µM)
Bromofuran-methylidene5-Bromo0.45
Indole-methylidene (Control)3-Indole1.20
Chloromethyl-CH₂Cl0.89

SAR insights guide lead optimization .

Q. What computational methods predict the compound’s reactivity in nucleophilic substitution?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to assess chloromethyl group electrophilicity.
  • Molecular Dynamics : Simulate reaction trajectories with explicit solvent models (e.g., water/DMSO).
  • Docking Studies : Use AutoDock Vina to predict binding poses with cysteine proteases (targeting -CH₂Cl for covalent inhibition) .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s thermal stability?

  • Methodological Answer :
  • DSC/TGA : Perform differential scanning calorimetry (heating rate 10°C/min) to measure decomposition onset.
  • Controlled Replicates : If literature values vary (e.g., mp 120–130°C), verify purity via elemental analysis (C, H, N ±0.3%). Discrepancies may arise from polymorphic forms; use PXRD to identify crystalline phases .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(5-Bromofuran-2-YL)methylidene]-3-(chloromethyl)-1,2-oxazol-5-one
Reactant of Route 2
Reactant of Route 2
4-[(5-Bromofuran-2-YL)methylidene]-3-(chloromethyl)-1,2-oxazol-5-one

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